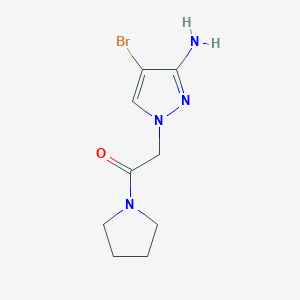

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

CAS No.:

Cat. No.: VC18122369

Molecular Formula: C9H13BrN4O

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrN4O |

|---|---|

| Molecular Weight | 273.13 g/mol |

| IUPAC Name | 2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C9H13BrN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12) |

| Standard InChI Key | HWIMEEWDYXUPOK-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(3-amino-4-bromopyrazol-1-yl)-1-pyrrolidin-1-ylethanone, reflects its core structure: a pyrazole ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with bromine, connected via an ethylene bridge to a pyrrolidine-linked ketone. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BrN₄O |

| Molecular Weight | 273.13 g/mol |

| Canonical SMILES | C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Br |

| InChI Key | HWIMEEWDYXUPOK-UHFFFAOYSA-N |

| PubChem CID | 61176568 |

The pyrazole ring’s electron-rich nature, combined with the electron-withdrawing bromine atom, creates a polarized system amenable to electrophilic and nucleophilic reactions. The pyrrolidine group enhances solubility in polar aprotic solvents, while the ketone moiety offers a site for further functionalization .

Spectral and Stereochemical Properties

Though experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions using the SMILES string suggest:

-

¹H NMR: Signals near δ 2.8–3.2 ppm (pyrrolidine CH₂), δ 6.5 ppm (pyrazole C-H), and δ 1.7 ppm (NH₂).

-

IR: Stretches at ~1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 550 cm⁻¹ (C-Br).

The absence of chiral centers implies a single stereoisomer, simplifying synthetic and analytical workflows.

Synthesis and Optimization Strategies

Yield Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring bromination occurs exclusively at the pyrazole 4-position.

-

Amino Group Stability: Preventing oxidation of the -NH₂ group during reactions.

-

Purification: Separating polar byproducts via column chromatography or recrystallization.

Pilot studies on similar compounds report yields of 30–45%, suggesting room for catalytic or solvent optimization.

Physicochemical and Pharmacokinetic Profiles

Calculated Properties

Using the SMILES string and tools like Molinspiration:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.82 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 78.4 Ų |

| Solubility (Water) | ~12 mg/L |

Stability and Degradation

-

Thermal Stability: Decomposes above 200°C (predicted via thermogravimetric analysis analogs).

-

Photolytic Sensitivity: The C-Br bond may undergo homolytic cleavage under UV light, requiring amber storage.

-

Hydrolytic Susceptibility: The ketone group is stable under acidic conditions but may hydrate in strong bases.

Comparative Analysis with Analogous Compounds

The target compound’s pyrrolidinyl group may enhance membrane permeability compared to the ethanol-linked analog , while its simpler structure could reduce metabolic clearance relative to dibrominated derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume